N-Isopropyl-M-toluidine

Lipophilicity LogP N-Alkyl Toluidines

N-Isopropyl-M-toluidine (CAS 10219-26-8), also known as 3-methyl-N-(propan-2-yl)aniline, is a secondary aromatic amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It is a substituted aniline derivative characterized by a meta-methyl group and an N-isopropyl substituent on the aniline ring.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 10219-26-8
Cat. No. B159346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-M-toluidine
CAS10219-26-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(C)C
InChIInChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3
InChIKeyIGDKJXXPUDSVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-M-toluidine (CAS 10219-26-8) Technical Overview: Properties and Procurement Baseline


N-Isopropyl-M-toluidine (CAS 10219-26-8), also known as 3-methyl-N-(propan-2-yl)aniline, is a secondary aromatic amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a substituted aniline derivative characterized by a meta-methyl group and an N-isopropyl substituent on the aniline ring . The compound is typically supplied as a liquid with a purity specification of ≥98% . Its calculated physicochemical properties include a LogP of 2.88830 and a topological polar surface area (PSA) of 12.03 Ų, which are key parameters for understanding its lipophilicity and potential for membrane permeability .

Procurement Risks for N-Isopropyl-M-toluidine (CAS 10219-26-8): Why N-Substitution and Isomer Selection Are Critical


The functional performance of N-Isopropyl-M-toluidine is highly dependent on the specific N-alkyl substituent and the positional isomerism of the methyl group. Simply substituting another toluidine derivative, such as N-ethyl-m-toluidine (CAS 102-27-2) or an isomeric analog like N-isopropyl-p-toluidine (CAS 10436-75-6), can lead to significant differences in key physical and chemical properties [1]. For instance, the N-isopropyl group creates more steric bulk than an N-ethyl group, which directly impacts the compound's lipophilicity (LogP) and molar volume . These differences can alter reactivity in coupling reactions, solubility profiles, and the physicochemical characteristics of final products. Therefore, generic substitution without quantitative verification is not a reliable procurement strategy for achieving consistent research or industrial outcomes [1].

N-Isopropyl-M-toluidine (10219-26-8): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison: N-Isopropyl vs. N-Ethyl Substitution in m-Toluidines

N-Isopropyl-M-toluidine exhibits significantly higher calculated lipophilicity (LogP) compared to its N-ethyl analog. This difference is a direct consequence of the larger, more hydrophobic isopropyl substituent . For procurement, this data indicates that N-Isopropyl-M-toluidine will have markedly different partitioning behavior in biphasic systems, which is critical for extractions, chromatographic method development, and reactions in non-polar media.

Lipophilicity LogP N-Alkyl Toluidines

Molecular Volume and Steric Bulk: N-Isopropyl vs. N-Ethyl Substituents

The N-isopropyl group imparts greater steric bulk compared to an N-ethyl substituent, which is reflected in its larger calculated molecular volume and molar refractivity [1]. While direct experimental molar volume data for the N-ethyl comparator was not found, the higher molar refractivity of N-Isopropyl-M-toluidine is consistent with its larger substituent size . This steric parameter is a key differentiator for reactions where transition state geometry or binding pocket access is sensitive to molecular shape.

Steric Hindrance Molar Volume Structure-Activity Relationship

Differential Behavior in Heat-Storage Material Complexes: N-Isopropyl vs. Unsubstituted Toluidine Derivatives

In a study on Schiff-base Nickel(II) complexes for potential heat-storage materials, complexes derived from N-substituted toluidines, including the class of N-isopropyl-m-toluidine, were examined [1]. The research demonstrated that these N-substituted complexes exhibited cold crystallization behavior, a phenomenon not observed in complexes derived from unsubstituted toluidine isomers [1]. The study correlates the activation energy for crystallization with the ease of supercooling, which is essential for heat-storage applications [1].

Schiff-Base Complexes Nickel(II) Complexes Cold Crystallization

Topological Polar Surface Area (TPSA) as a Determinant of Bioavailability Potential

The topological polar surface area (TPSA) is a key descriptor in medicinal chemistry for predicting a molecule's ability to permeate biological membranes. N-Isopropyl-M-toluidine has a low TPSA of 12.03 Ų . This value is consistent across similar secondary anilines but differentiates it from more polar analogs or those with hydrogen bond acceptors. This metric can serve as a baseline for comparing the membrane permeability of derivatives or impurities in a synthesis pathway.

TPSA Drug Design Bioavailability

Key Application Scenarios for N-Isopropyl-M-toluidine (CAS 10219-26-8) Procurement


Synthesis of Heat-Storage Materials via Schiff-Base Nickel(II) Complexes

This application scenario is directly supported by evidence that N-substituted toluidines are essential for enabling cold crystallization in Ni(II) complexes, a key property for heat-storage materials [1]. N-Isopropyl-M-toluidine can serve as the amine component in the synthesis of Schiff-base ligands. The resulting complexes are then evaluated for their supercooling and cold crystallization properties using differential scanning calorimetry (DSC), making this compound a strategic choice for materials science research focused on phase-change and thermal energy storage.

Lipophilicity-Tuned Organic Synthesis and Chromatographic Method Development

The quantitative difference in calculated LogP (2.88830 vs. 2.229 for the N-ethyl analog) makes N-Isopropyl-M-toluidine a distinct choice for applications where compound partitioning is critical [2]. This includes its use as a starting material in reactions where enhanced solubility in non-polar solvents is required, or as a model compound for developing and optimizing reverse-phase HPLC or GC separation methods where retention time is a function of hydrophobicity. Procurement of this specific derivative ensures consistency in these lipophilicity-driven processes.

Scaffold for Medicinal Chemistry and Drug Discovery Programs

With a very low topological polar surface area (TPSA) of 12.03 Ų, N-Isopropyl-M-toluidine possesses a physicochemical profile consistent with high potential for passive membrane permeability [3]. This makes it a valuable core scaffold or intermediate in early-stage drug discovery, particularly for CNS or other targets requiring compounds to cross biological barriers. Procuring this specific building block ensures that initial SAR studies begin with a core that has favorable permeability properties, as predicted by its TPSA value.

Sterically Demanding Cross-Coupling Reactions

The increased steric bulk of the N-isopropyl group, reflected in its higher molar refractivity compared to N-ethyl analogs, can be leveraged to influence reaction selectivity [4]. N-Isopropyl-M-toluidine can be used as a substrate in palladium-catalyzed C-N coupling reactions or other transformations where steric hindrance around the nucleophilic nitrogen can suppress unwanted side reactions or lead to the preferential formation of specific regioisomers or atropisomers. This provides a rationale for selecting this compound over less hindered alternatives.

Technical Documentation Hub

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